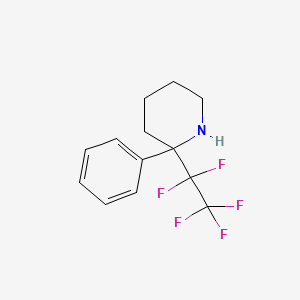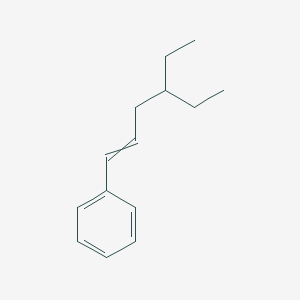![molecular formula C14H6N2S4 B12607529 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile CAS No. 649774-47-0](/img/structure/B12607529.png)
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile is an organic compound that features a benzene ring substituted with two dicarbonitrile groups and a dithiolylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the dithiolylidene moiety: This can be achieved through the reaction of a dithiol with a suitable electrophile under controlled conditions.
Attachment to the benzene ring: The dithiolylidene intermediate is then reacted with a benzene derivative containing the dicarbonitrile groups. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring allows for various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted benzene derivatives with various functional groups replacing hydrogen atoms on the benzene ring.
科学研究应用
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine: Investigated for its potential biological activities and as a probe in biochemical studies.
作用机制
The mechanism of action of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s electronic properties allow it to participate in electron transfer processes, which can influence various biochemical pathways.
相似化合物的比较
Similar Compounds
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of dicarbonitrile groups.
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dimethanol: Similar structure but with hydroxyl groups instead of dicarbonitrile groups.
Uniqueness
The presence of dicarbonitrile groups in 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile imparts unique electronic properties, making it particularly suitable for applications in organic electronics and materials science. The compound’s ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry.
属性
CAS 编号 |
649774-47-0 |
|---|---|
分子式 |
C14H6N2S4 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
4-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H6N2S4/c15-6-10-2-1-9(5-11(10)7-16)12-8-19-14(20-12)13-17-3-4-18-13/h1-5,8H |
InChI 键 |
JLSVGZDBQXYPKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CSC(=C3SC=CS3)S2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


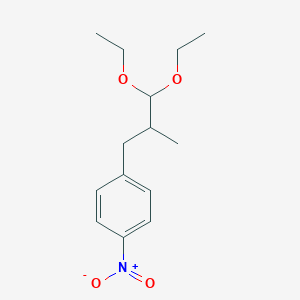
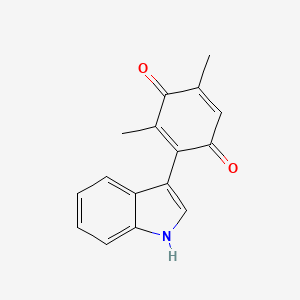
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)
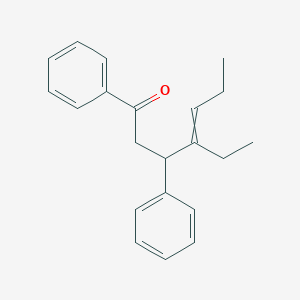
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
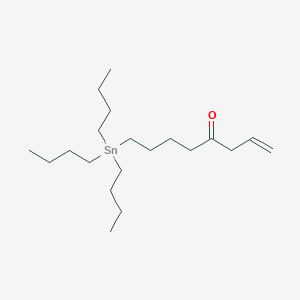
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)

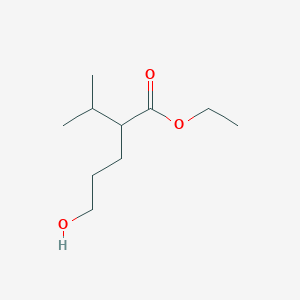
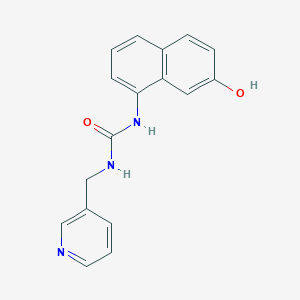
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
